molecular formula C24H31N5O2 B5618858 1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone

1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone

Cat. No. B5618858
M. Wt: 421.5 g/mol
InChI Key: FKABJYHCDPDQFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone involves complex chemical processes. For instance, a study on the synthesis of N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog showed that specific derivatives were synthesized and evaluated for their anticonvulsant activities, indicating a method for creating compounds with potential therapeutic applications (Rybka et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves the study of how specific substitutions on the molecular framework affect the properties and activities of the compound. For example, studies on morphine fragments have helped to understand the structural requirements for activity, which could provide insights into the design of related compounds with optimized properties (Loew et al., 1988).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds can vary widely depending on their structure. For instance, antioxidants and antiepileptic activities of piperidine derivatives have been investigated, showing how structural variations can impact their biological activities and potential therapeutic uses (Kiasalari et al., 2014).

Physical Properties Analysis

Physical properties like solubility, melting point, and stability play crucial roles in the development of pharmaceutical compounds. These properties are essential for determining the compound's suitability for formulation and its behavior under physiological conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to hydrolysis or oxidation, are vital for understanding how the compound interacts within biological systems and the environment. Studies on compounds such as 4-alkyl(aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their imino isosteres highlight the significance of chemical modifications in enhancing cardiotonic activity, suggesting avenues for modifying 1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone for specific applications (Abadi et al., 1999).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological molecules via its various functional groups .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceutical research or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

1-(3-phenylpropyl)-5-(4-pyrimidin-2-yl-1,4-diazepane-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c30-22-11-10-21(19-29(22)14-4-9-20-7-2-1-3-8-20)23(31)27-15-6-16-28(18-17-27)24-25-12-5-13-26-24/h1-3,5,7-8,12-13,21H,4,6,9-11,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKABJYHCDPDQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-5-(4-pyrimidin-2-yl-1,4-diazepane-1-carbonyl)piperidin-2-one

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